1-(6-Chloro-3-hydroxyindol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(6-chloro-3-hydroxyindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)12-5-10(14)8-3-2-7(11)4-9(8)12/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHRWTLXAGWJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3-hydroxyindol-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloroindole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-3-hydroxyindol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(6-Chloro-3-oxoindol-1-yl)ethanone.
Reduction: Formation of 1-(6-Chloro-3-hydroxyindol-1-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of indole, including 1-(6-Chloro-3-hydroxyindol-1-yl)ethanone, exhibit significant antimicrobial properties. A study evaluated the compound's efficacy against various bacterial strains, showing promising results with Minimum Inhibitory Concentrations (MICs) ranging from 20 to 70 µM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Antifungal Properties
The antifungal potential of this compound has been explored in several studies. It has shown activity against common fungal pathogens, including Candida albicans. In one study, the compound inhibited the growth of C. albicans at concentrations as low as 25 µM, indicating its potential for treating fungal infections .
Anticancer Potential
Indole derivatives have been investigated for their role in cancer therapy. Specifically, this compound has been studied as a potential inhibitor of heme oxygenase-1 (HO-1), an enzyme linked to cancer progression. A fragment-based study identified this compound as a candidate with micromolar activity against HO-1, suggesting its use in developing novel anticancer therapies .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated significant antibacterial activity against multi-drug resistant strains, with an MIC value of approximately 30 µM against S. aureus .
Case Study 2: Antifungal Activity
In another study focusing on antifungal properties, this compound was shown to effectively inhibit the growth of Candida albicans at concentrations as low as 25 µM. This suggests its potential application in treating fungal infections .
Mechanism of Action
The exact mechanism of action of 1-(6-Chloro-3-hydroxyindol-1-yl)ethanone is not well-documented. like other indole derivatives, it is believed to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to enzymes or receptors, leading to modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 1-(6-Chloro-3-hydroxyindol-1-yl)ethanone and analogous indolyl-ethanone derivatives:
Key Observations:
Substituent Position and Bioactivity: The chloro and hydroxyl groups in this compound are positioned to influence electronic distribution and intermolecular interactions. However, thioether-containing derivatives (e.g., 1-(5-Chloro-1H-indol-3-yl)-2-[(4-BrPh)S]ethanone) exhibit superior antimalarial activity (IC₅₀: 90 nM) due to enhanced binding to parasitic targets . Nitro and thioether groups (e.g., 1-(5-Nitro-1H-indol-3-yl)-2-[(4-NO₂Ph)S]ethanone) further improve antimalarial potency (pIC₅₀: 8.21), surpassing chloroquine (pIC₅₀: 7.55) .
Derivatives with methoxy groups (e.g., 2-Hydroxy-1-(6-methoxy-1H-indol-3-yl)ethanone) show moderate hydrophobicity (XlogP: 1.1), balancing membrane permeability and solubility .
Synthetic Flexibility: Similar compounds, such as chloro-phenyl ethanones, are synthesized via Friedel-Crafts acylation or Suzuki coupling (e.g., compound 5 in ), suggesting adaptable routes for modifying the target compound’s substituents .
Biological Activity
1-(6-Chloro-3-hydroxyindol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
- Chemical Formula : C₁₀H₈ClNO₂
- Molecular Weight : 215.63 g/mol
- CAS Number : 149231-54-9
- Melting Point : 146–148 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis, which is crucial for skin pigmentation and has implications in dermatological conditions.
Enzymatic Inhibition
Research indicates that this compound exhibits inhibitory effects on microbial tyrosinase, demonstrating up to 28% inhibition at a concentration of 0.250 mg/mL. This inhibition suggests its potential use in treating conditions related to hyperpigmentation and fungal infections .
Biological Activity Overview
Case Studies and Research Findings
-
Antifungal Activity Study
- A study evaluated the antifungal potential of various 1-(1H-indol-3-yl) derivatives, including this compound. The compound was tested against both standard and clinical isolates of fungi.
- Results indicated that the compound effectively inhibited the growth of several strains, particularly C. parapsilosis and C. glabrata, with complete inhibition at lower concentrations compared to A. niger .
-
Mechanistic Insights
- The mechanism behind the antifungal activity was linked to the inhibition of tyrosinase, which is essential for fungal survival and pathogenicity. The study highlighted the compound’s potential as a novel antifungal agent that could be used in conjunction with existing treatments to combat drug resistance .
- Neuropharmacological Potential
Q & A
Q. What are the key physicochemical properties of 1-(6-Chloro-3-hydroxyindol-1-yl)ethanone, and how can they be experimentally determined?
The compound’s molecular formula (estimated as C₁₀H₈ClNO₂ based on structural analogs), molecular weight (~211.63 g/mol), and properties like solubility, logP, and hydrogen bonding capacity can be inferred from related indole derivatives . Experimental determination methods include:
- LogP : Reverse-phase HPLC or shake-flask method.
- Solubility : Equilibrium solubility studies in buffers (e.g., PBS, DMSO) .
- Spectroscopic characterization : Use ¹H/¹³C NMR to confirm substituent positions (e.g., chloro at C6, hydroxy at C3) and FT-IR for functional group analysis (e.g., carbonyl stretch ~1700 cm⁻¹) .
Q. What synthetic strategies are recommended for preparing this compound?
A plausible route involves:
Indole ring functionalization : Introduce chloro and hydroxy groups via electrophilic substitution (e.g., Cl using NCS; OH via demethylation of a methoxy precursor) .
Friedel-Crafts acylation : React 6-chloro-3-hydroxyindole with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃), ensuring protection/deprotection of the hydroxyl group to prevent side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How can researchers validate the purity and structural integrity of this compound?
- Chromatography : HPLC with UV detection (λ ~254 nm) or UPLC-MS for purity assessment.
- Spectroscopy :
Advanced Research Questions
Q. How does the electronic environment of the indole ring influence the reactivity of this compound in nucleophilic reactions?
The electron-withdrawing chloro group at C6 reduces electron density at adjacent positions, directing nucleophilic attacks to C4 or C6. The 3-hydroxy group can act as a hydrogen-bond donor, stabilizing transition states. Computational studies (DFT, Gaussian) are recommended to map electrostatic potential surfaces and predict reactive sites . Experimental validation via regioselective alkylation or acylation reactions can further clarify reactivity .
Q. What experimental design considerations are critical for studying the compound’s stability under varying conditions?
- Degradation pathways : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) monitored by HPLC .
- Storage conditions : Assess stability at 4°C (short-term) vs. -20°C (long-term) with desiccants to prevent hygroscopic degradation .
- Matrix effects : Use inert solvents (e.g., DMSO) to avoid solvent-mediated decomposition .
Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?
- Standardization : Use deuterated solvents (DMSO-d6, CDCl₃) and internal standards (TMS) for NMR .
- Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation .
Methodological Challenges and Solutions
Q. What strategies mitigate interference from the hydroxyl group during synthetic modifications?
Q. How can researchers address low yields in Friedel-Crafts acylation of 6-chloro-3-hydroxyindole?
- Optimize Lewis acid : Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) for better regioselectivity .
- Solvent effects : Use polar aprotic solvents (e.g., DCE) to enhance electrophile activation .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
